

Application Notes and Protocols: Functionalization of a Gold Surface with Carboxy-EG6-undecanethiol

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Compound of Interest		
Compound Name:	Carboxy-EG6-undecanethiol	
Cat. No.:	B561756	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functionalization of gold surfaces using **Carboxy-EG6-undecanethiol**. This process creates a biocompatible and functional surface ideal for a variety of applications, including biosensors, immunoassays, and drug delivery systems. The terminal carboxylic acid group allows for the covalent immobilization of proteins, antibodies, peptides, and other amine-containing biomolecules.

I. Overview of the Functionalization Process

The functionalization of a gold surface with **Carboxy-EG6-undecanethiol** is a multi-step process that results in a stable and reactive self-assembled monolayer (SAM). The key stages are:

- Gold Surface Preparation: Thorough cleaning of the gold substrate to remove organic and inorganic contaminants is critical for the formation of a well-ordered SAM.
- Self-Assembled Monolayer (SAM) Formation: The gold substrate is immersed in a solution of Carboxy-EG6-undecanethiol, where the thiol groups spontaneously form a strong covalent bond with the gold surface, leading to a densely packed monolayer.
- Activation of Carboxylic Acid Groups: The terminal carboxyl groups of the SAM are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide



(NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.

- Biomolecule Immobilization: The NHS-activated surface is then reacted with an amine-containing biomolecule of interest, forming a stable amide bond and covalently attaching the biomolecule to the surface.
- Quenching: Any remaining unreacted NHS esters are deactivated or "quenched" to prevent non-specific binding in subsequent steps.

II. Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the characterization of a **Carboxy-EG6-undecanethiol** functionalized gold surface. These values are representative and may vary depending on the specific experimental conditions and the quality of the gold substrate.

Parameter	Bare Gold	Au + Carboxy- EG6- undecanethiol SAM	Au + SAM + Immobilized Protein	Method of Measurement
Water Contact Angle (θ)	50° - 70°[1]	30° - 50°	Varies (typically lower)	Goniometry
Monolayer Thickness	N/A	2 - 4 nm[2]	Increases by protein size	Ellipsometry, AFM
Surface Coverage (Γ)	N/A	3 - 5 x 10^14 molecules/cm ²	N/A	XPS, QCM
Surface Plasmon Resonance (SPR) Angle Shift	0° (baseline)	100 - 200 m°	Further increase	SPR Spectroscopy

III. Experimental ProtocolsProtocol 1: Gold Surface Preparation



Materials:

- Gold-coated substrates (e.g., chips, slides)
- Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION:
 Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
- Deionized (DI) water (18.2 MΩ·cm)
- Ethanol (200 proof)
- Nitrogen gas (high purity)
- Tweezers
- Glass beakers

Procedure:

- Using tweezers, place the gold substrates in a clean glass beaker.
- Carefully add the piranha solution to the beaker, ensuring the substrates are fully submerged.
- Allow the substrates to clean for 5-10 minutes. The solution will become hot.
- Carefully decant the piranha solution into a designated waste container.
- Rinse the substrates thoroughly with copious amounts of DI water.
- Rinse the substrates with ethanol.
- Dry the substrates under a gentle stream of high-purity nitrogen gas.
- Use the cleaned substrates immediately for SAM formation to prevent re-contamination.

Protocol 2: Self-Assembled Monolayer (SAM) Formation



Materials:

- Cleaned gold substrates
- Carboxy-EG6-undecanethiol
- Ethanol (200 proof)
- · Airtight container (e.g., scintillation vial)
- Nitrogen gas

Procedure:

- Prepare a 1-5 mM solution of Carboxy-EG6-undecanethiol in ethanol.
- Place the cleaned, dry gold substrates in the airtight container.
- Submerge the substrates in the Carboxy-EG6-undecanethiol solution.
- Purge the container with nitrogen gas to minimize oxidation of the thiol.
- Seal the container and allow it to stand at room temperature for 18-24 hours to ensure the formation of a well-ordered monolayer.[3]
- After incubation, remove the substrates from the solution using tweezers.
- Rinse the substrates thoroughly with ethanol to remove any non-specifically adsorbed molecules.
- Dry the functionalized substrates under a gentle stream of nitrogen gas.

Protocol 3: EDC/NHS Activation and Biomolecule Immobilization

Materials:

Carboxy-EG6-undecanethiol functionalized gold substrates



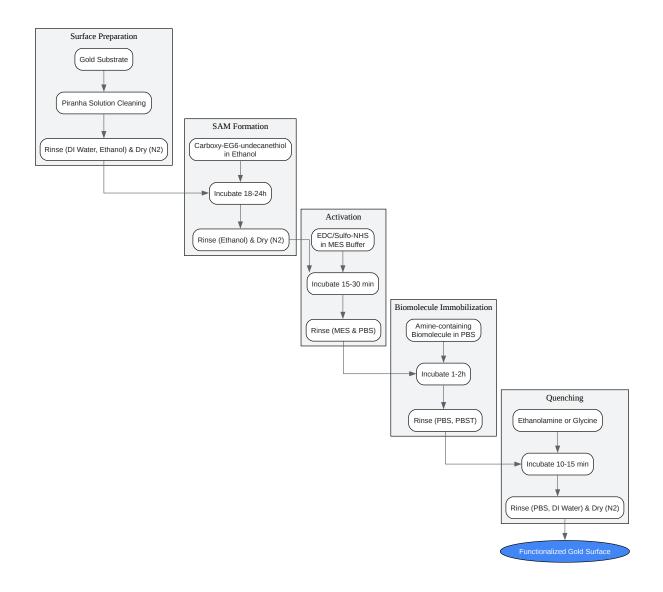
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0.[4]
- Amine-containing biomolecule (e.g., protein, antibody)
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[4]
- Quenching Solution: 1 M Ethanolamine or 1 M Glycine, pH 8.5
- Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

- Activation: a. Prepare a fresh solution of 0.4 M EDC and 0.1 M Sulfo-NHS in Activation
 Buffer. b. Immerse the Carboxy-EG6-undecanethiol functionalized substrates in the
 EDC/Sulfo-NHS solution. c. Incubate for 15-30 minutes at room temperature with gentle
 agitation.[5][6] d. After activation, rinse the substrates with Activation Buffer, followed by
 Coupling Buffer.
- Biomolecule Immobilization: a. Prepare a solution of the amine-containing biomolecule in Coupling Buffer at the desired concentration (e.g., 10-100 μg/mL). b. Immerse the activated substrates in the biomolecule solution. c. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
- Washing: a. Remove the substrates from the biomolecule solution. b. Rinse thoroughly with Coupling Buffer to remove unbound biomolecules. c. Wash with PBST to reduce non-specific binding. d. Rinse again with Coupling Buffer.
- Quenching (Blocking): a. Immerse the substrates in the Quenching Solution. b. Incubate for 10-15 minutes at room temperature to deactivate any remaining NHS-esters.[5] c. Rinse the substrates thoroughly with Coupling Buffer and then DI water. d. Dry the substrates under a gentle stream of nitrogen gas. e. The functionalized surface is now ready for use or can be stored in a desiccator.



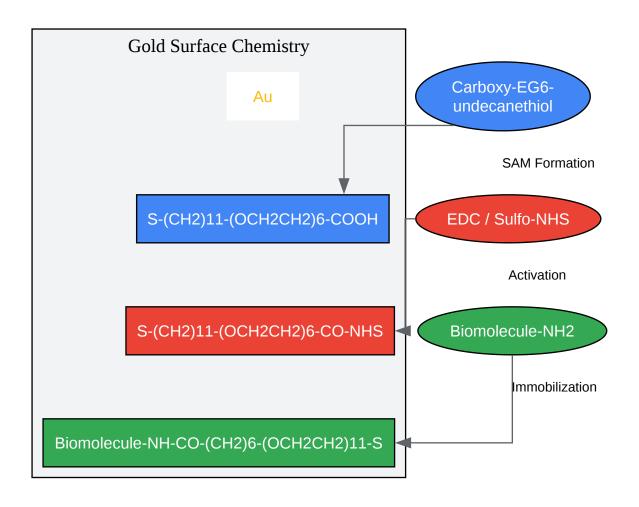
IV. Visualizations



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Caption: Experimental workflow for gold surface functionalization.



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Caption: Chemical transformations on the gold surface.

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